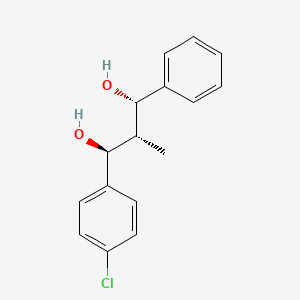
(1S,2S,3S)-1-(4-chlorophenyl)-2-methyl-3-phenylpropane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S,3S)-1-(4-chlorophenyl)-2-methyl-3-phenylpropane-1,3-diol is an organic compound characterized by the presence of a chlorophenyl group, a methyl group, and a phenyl group attached to a propane-1,3-diol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3S)-1-(4-chlorophenyl)-2-methyl-3-phenylpropane-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde, acetophenone, and methylmagnesium bromide.
Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting methylmagnesium bromide with acetophenone to form a tertiary alcohol.
Aldol Condensation: The tertiary alcohol is then subjected to an aldol condensation with 4-chlorobenzaldehyde to form the desired diol compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed.
化学反应分析
Types of Reactions
(1S,2S,3S)-1-(4-chlorophenyl)-2-methyl-3-phenylpropane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Sodium hydroxide (NaOH), sodium methoxide (NaOCH₃)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted phenyl derivatives
科学研究应用
Chemistry
(1S,2S,3S)-1-(4-chlorophenyl)-2-methyl-3-phenylpropane-1,3-diol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology
In biological research, this compound may be used to study the effects of chlorophenyl and phenyl groups on biological systems. It can be used in assays to investigate enzyme interactions and receptor binding.
Medicine
The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structural features make it a candidate for the design of molecules with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of polymers, resins, and other materials with desirable properties.
作用机制
The mechanism of action of (1S,2S,3S)-1-(4-chlorophenyl)-2-methyl-3-phenylpropane-1,3-diol involves its interaction with specific molecular targets such as enzymes or receptors. The chlorophenyl and phenyl groups may enhance binding affinity and selectivity towards these targets. The diol groups can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
相似化合物的比较
Similar Compounds
- (1S,2S,3S)-1-(4-bromophenyl)-2-methyl-3-phenylpropane-1,3-diol
- (1S,2S,3S)-1-(4-fluorophenyl)-2-methyl-3-phenylpropane-1,3-diol
- (1S,2S,3S)-1-(4-methylphenyl)-2-methyl-3-phenylpropane-1,3-diol
Uniqueness
(1S,2S,3S)-1-(4-chlorophenyl)-2-methyl-3-phenylpropane-1,3-diol is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties. The combination of the chlorophenyl and phenyl groups, along with the diol backbone, makes this compound a versatile intermediate for various applications.
属性
CAS 编号 |
733800-78-7 |
|---|---|
分子式 |
C16H17ClO2 |
分子量 |
276.76 g/mol |
IUPAC 名称 |
(1S,2S,3S)-1-(4-chlorophenyl)-2-methyl-3-phenylpropane-1,3-diol |
InChI |
InChI=1S/C16H17ClO2/c1-11(15(18)12-5-3-2-4-6-12)16(19)13-7-9-14(17)10-8-13/h2-11,15-16,18-19H,1H3/t11-,15-,16-/m0/s1 |
InChI 键 |
FNILULMJTKCPGR-UVBJJODRSA-N |
手性 SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)[C@@H](C2=CC=C(C=C2)Cl)O |
规范 SMILES |
CC(C(C1=CC=CC=C1)O)C(C2=CC=C(C=C2)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


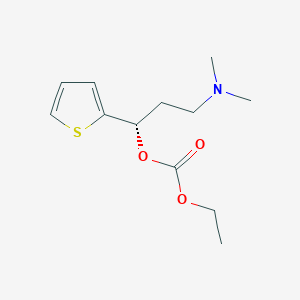
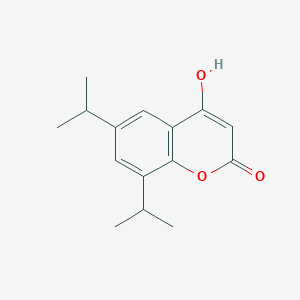
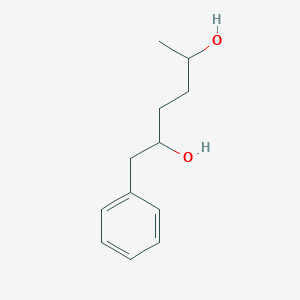
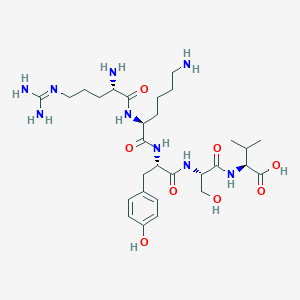
![4-[7-(Benzoyloxy)-4-(bromomethyl)-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene dibenzoate](/img/structure/B14230450.png)
![Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-3-nitro-](/img/structure/B14230454.png)
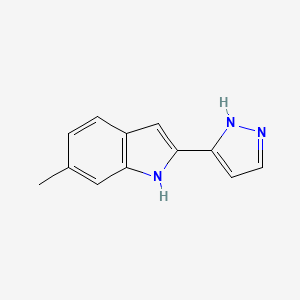
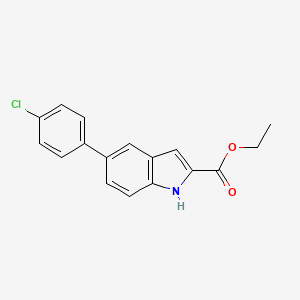
![{2-[(2,3-Dimethylbutan-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14230487.png)
![4-{2-[3-(Propan-2-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14230490.png)
![{[(2R)-Pent-3-yn-2-yl]oxy}benzene](/img/structure/B14230494.png)
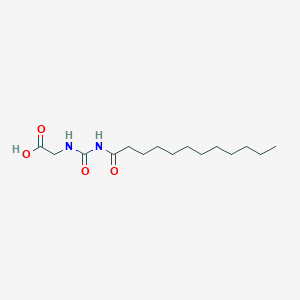

![2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine](/img/structure/B14230521.png)
